![molecular formula C11H13NO3 B3023957 N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide CAS No. 832108-47-1](/img/structure/B3023957.png)
N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide
Overview
Description
N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide is a compound that can be associated with a class of furancarboxamide derivatives. These compounds are of interest due to their potential pharmacological activities, including anti-bacterial, anti-allergic, and anti-inflammatory effects. The papers provided discuss various furancarboxamide derivatives and their synthesis, properties, and biological activities, which can be related to the compound .
Synthesis Analysis
The synthesis of furancarboxamide derivatives is well-documented in the literature. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized using furan-2-carbonyl chloride and 4-bromoaniline in the presence of triethylamine, yielding excellent results . Another synthesis approach involved a novel rearrangement of 2-(N-phenylamino)-4,5-dihydro-4-oxo-3-furancarboxylic acids to furanone amides . These methods provide a foundation for the synthesis of this compound, suggesting that similar procedures could be adapted for its production.
Molecular Structure Analysis
The molecular structure of furancarboxamide derivatives is characterized by the presence of a furan ring attached to an amide group, which can be further substituted with various functional groups. The papers do not directly discuss the molecular structure of this compound, but they do provide insights into the structural features of related compounds. For example, the presence of substituents on the phenyl ring, such as bromine or hydroxy groups, can significantly influence the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of furancarboxamide derivatives is influenced by the functional groups attached to the furan ring and the amide nitrogen. The synthesis of these compounds often involves cross-coupling reactions, as seen in the Suzuki-Miyaura cross-coupling to arylate N-(4-bromophenyl)furan-2-carboxamide . Additionally, the rearrangement reactions to form furanone amides indicate the potential for these compounds to undergo structural changes under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of furancarboxamide derivatives are determined by their molecular structure. While the papers do not provide specific data on this compound, they do mention properties of related compounds. For instance, the solubility of polyamides derived from similar structures in organic solvents and their thermal stability are discussed . These properties are crucial for the practical application of these compounds in pharmaceutical formulations.
Scientific Research Applications
Organic Synthesis and Chemical Properties
- Chemoselective N-benzoylation of Aminophenols : The N-benzoylation of 2-aminophenol and 4-aminophenol employing benzoylisothiocyanates in a chemoselective manner has been demonstrated, producing compounds of biological interest through a mechanism involving the formation of thiourea followed by elimination of thiocyanic acid (Singh, Lakhan, & Singh, 2017).
- Catalytic Amidation of 5‐Hydroxymethylfurfural : A study showed the synthesis of 2,5-Furandicarboxamide via catalytic oxidative amidation of 5-hydroxymethylfurfural with aqueous NH3 over alkali manganese oxides, highlighting the intermediate steps and kinetic analysis of the reaction process (Li et al., 2017).
Material Science and Polymer Chemistry
- Oxidative Copolymerization : The horseradish peroxidase-catalyzed polyrecombination of N-(4-hydroxyphenyl)-2-furamide and 4-hydroxyphenylmaleimide for building crosslinked materials through Diels-Alder and cycloaddition reactions. This study provided insights into enzymatic copolymerization and the thermal properties of the resulting copolymers (Reihmann & Ritter, 2001).
Biochemistry and Biomedical Applications
- Biosensor Development : A biosensor based on FePt/CNTs nanocomposite/N-(4-hydroxyphenyl)-3,5-dinitrobenzamide modified carbon paste electrode was developed for the simultaneous determination of glutathione and piroxicam. This research highlighted the electrochemical characterization and application of the biosensor in real sample analysis (Karimi-Maleh et al., 2014).
Fluorescent Chemosensors
- Detection of Cd2+ and CN− Ions : A phenoxazine-based fluorescent chemosensor was developed for discriminative detection of Cd2+ and CN− ions. The sensor exhibited specific fluorescence responses to Cd2+ and CN− with high sensitivity and was successfully applied to bio-imaging in live cells and zebrafish (Ravichandiran et al., 2020).
Safety and Hazards
properties
IUPAC Name |
N-(4-hydroxyphenyl)oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-9-5-3-8(4-6-9)12-11(14)10-2-1-7-15-10/h3-6,10,13H,1-2,7H2,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEHSQAUWFGBLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388057 | |
Record name | N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
832108-47-1 | |
Record name | N-(4-hydroxyphenyl)tetrahydro-2-furancarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00388057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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